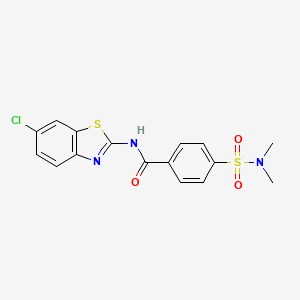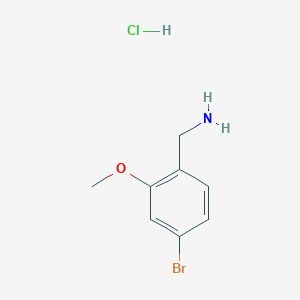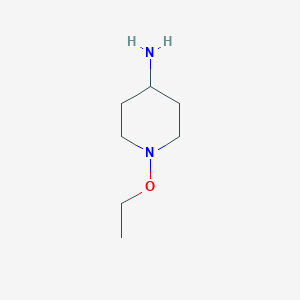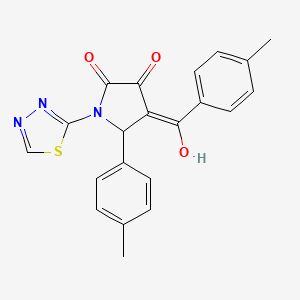![molecular formula C22H18FN3O4S B2760807 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-59-3](/img/structure/B2760807.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex compound featuring distinctive structural elements that render it an interesting subject for various chemical and biological studies
准备方法
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis generally begins with readily available starting materials such as benzo[d][1,3]dioxole-5-carboxylic acid, 4-fluoroaniline, and appropriate thiazole derivatives.
Coupling Reaction: : The benzo[d][1,3]dioxole-5-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation: : The acid chloride is then coupled with 4-fluoroaniline to form the intermediate amide.
Cyclization: : The intermediate is subjected to cyclization conditions, often involving the use of a suitable base and solvent, to form the tetrahydrobenzo[d]thiazole ring structure.
Final Steps: : The final compound is isolated and purified using standard chromatographic techniques and characterized by spectroscopic methods such as NMR and MS.
Industrial Production Methods
Scaling up the synthesis for industrial production may require optimization of reaction conditions to enhance yield and purity. Techniques like flow chemistry could be employed for efficient large-scale production.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[d]thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: : The benzo[d][1,3]dioxole moiety can be reduced under specific conditions to open the dioxole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic attack.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation reactions.
Reduced benzo[d][1,3]dioxole derivatives: : From reduction reactions.
Substituted derivatives: : From substitution reactions, yielding compounds with various functional groups attached.
科学研究应用
Chemistry
Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating catalytic cycles in organic transformations.
Material Science: : Potential use in the development of advanced materials due to its unique structural features.
Biology
Protein Interactions: : Studied for its ability to bind to certain proteins, affecting their function and activity.
Medicine
Drug Development: : Potential candidate for drug development due to its pharmacophoric groups, which might interact with biological targets in novel ways.
Industry
Dye and Pigment Manufacture: : Used as a precursor in the synthesis of complex organic dyes and pigments.
作用机制
The compound’s biological activity is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole moieties provide the necessary structural framework to fit into the active sites of these targets, while the fluorophenyl group enhances binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: : Lacks the fluorophenyl group, resulting in different chemical reactivity and biological activity.
N-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: : Lacks the benzo[d][1,3]dioxole moiety, affecting its interaction with molecular targets.
Uniqueness
The presence of all three distinct moieties—benzo[d][1,3]dioxole, fluorophenyl, and tetrahydrobenzo[d]thiazole—confers unique chemical and biological properties, making it a versatile compound for various applications.
This is the detailed rundown of the compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide.
属性
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-13-5-7-14(8-6-13)24-21(28)15-2-1-3-18-19(15)25-22(31-18)26-20(27)12-4-9-16-17(10-12)30-11-29-16/h4-10,15H,1-3,11H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYRQCWUJINTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760730.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2760734.png)

![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2760739.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)
![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)
